N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide
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Overview
Description
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide is a complex organic compound characterized by its unique structure, which includes a chlorinated pyridine ring, a deuterated imidazole ring, and a nitramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide typically involves multiple steps. One common approach starts with the chlorination of a pyridine derivative to introduce the chloro group. This is followed by the introduction of the hydroxyl group through a hydroxylation reaction. The next step involves the formation of the imidazole ring, which is achieved through a cyclization reaction. Deuterium atoms are introduced via a deuteration process, often using deuterated reagents. Finally, the nitramide group is added through a nitration reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations in industrial production include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitramide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide involves its interaction with specific molecular targets. The chlorinated pyridine ring and the nitramide group are key functional groups that interact with biological molecules, potentially inhibiting or activating specific pathways. The deuterated imidazole ring may also play a role in modulating the compound’s activity by altering its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]imidazol-2-yl]nitramide: Similar structure but without deuterium atoms.
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetrahydroimidazol-2-yl]nitramide: Similar structure but with hydrogen atoms instead of deuterium.
Uniqueness
The presence of deuterium atoms in N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide makes it unique. Deuterium can influence the compound’s metabolic stability and reactivity, potentially leading to different biological activities and applications compared to its non-deuterated analogs.
Properties
Molecular Formula |
C9H10ClN5O3 |
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Molecular Weight |
275.68 g/mol |
IUPAC Name |
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide |
InChI |
InChI=1S/C9H10ClN5O3/c10-8-7(16)3-6(4-12-8)5-14-2-1-11-9(14)13-15(17)18/h3-4,16H,1-2,5H2,(H,11,13)/i1D2,2D2 |
InChI Key |
AAGLTWPPIMEDKQ-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O |
Origin of Product |
United States |
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